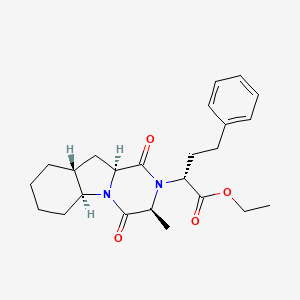
Vapendavir-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CAS Number: 439085-51-5 (unlabelled)
Scientific Research Applications
Molecular Mechanism of Resistance
Vapendavir is a rhino/enterovirus inhibitor targeting a hydrophobic pocket in the viral capsid to prevent virus entry into cells. A study by Lanko et al. (2021) explored the molecular mechanisms of resistance to vapendavir across various Picornavirus species. They identified mutations in the drug-binding pocket (VP1) across different viruses, such as rhinovirus and enterovirus, contributing to resistance. Notably, a specific mutation (G149C) in human rhinovirus 2 was found to make the virus replication dependent on vapendavir, suggesting a complex resistance phenotype across clinically relevant picornavirus species (Lanko et al., 2021).
Inhibitory Effects on Viral Replication
Research has also focused on the inhibitory effects of vapendavir on enterovirus replication. A study by Sun et al. (2015) investigated the susceptibility of enterovirus D68 isolates to various (entero)virus inhibitors. They found that vapendavir, among other inhibitors, was effective against this virus, with implications for future treatment of EV-D68 infections (Sun et al., 2015).
Treatment of Rhinovirus Infection in Asthmatic Adults
Another significant application of vapendavir is its role in treating rhinovirus infections, particularly in asthmatic adults. A phase 2 clinical trial by Matz (2013) showed that vapendavir significantly improved upper respiratory symptoms in asthmatic adults with naturally acquired rhinovirus infection. This study highlights the potential of vapendavir as an effective therapy for reducing HRV-related symptoms in vulnerable respiratory subjects (Matz, 2013).
Capsid Binder Effects on Enterovirus 71
Research by Tijsma et al. (2014) showed that vapendavir, as a capsid binder, efficiently inhibits the in vitro replication of enterovirus 71 strains. This study suggests the importance of further exploring vapendavir and similar compounds for treating EV71 infections, adding to the repertoire of vapendavir's antiviral applications (Tijsma et al., 2014).
properties
Product Name |
Vapendavir-d6 |
|---|---|
Molecular Formula |
C21H20D6N4O3 |
Molecular Weight |
388.493 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



